molecular formula C21H18FN5O3 B2867385 N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxybenzamide CAS No. 1021030-86-3

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxybenzamide

Cat. No. B2867385
CAS RN: 1021030-86-3
M. Wt: 407.405
InChI Key: CGUOCIIKAYTWJG-UHFFFAOYSA-N
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Description

“N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxybenzamide” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Synthesis Analysis

The synthesis of such compounds often involves complex procedures. For instance, a two-step route to a wide range of new derivatives of 1,8-disubstituted bis [1,2,4]triazolo [4,3- b :3,4- f ] [1,2,4,5]tetrazines starting with the readily available 3,6-dihydrazinyl-1,2,4,5-tetrazine and the corresponding aldehydes has been proposed . The developed method is convenient and transition metal-free .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,2,4-triazole ring substituted by a phenyl group . The molecular formula is C22H20FN5O4, with an average mass of 437.424 Da and a monoisotopic mass of 437.149933 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 273.27 . The compound is a solid in its physical form .

Scientific Research Applications

Anticancer Activity

Triazolo-pyridazine derivatives have been found to exhibit anticancer properties. They can potentially inhibit the growth of cancer cells and induce apoptosis .

Antimicrobial Activity

These compounds have shown antimicrobial activity against various bacterial and fungal strains. This makes them potential candidates for the development of new antimicrobial drugs .

Analgesic and Anti-inflammatory Activity

Triazolo-pyridazine derivatives can potentially be used in the treatment of pain and inflammation due to their analgesic and anti-inflammatory properties .

Antioxidant Activity

These compounds have demonstrated antioxidant activity, which means they can potentially neutralize harmful free radicals in the body .

Antiviral Activity

Triazolo-pyridazine derivatives have shown antiviral properties, making them potential candidates for the development of new antiviral drugs .

Enzyme Inhibition

These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase. This makes them potential candidates for the treatment of diseases related to these enzymes .

Future Directions

The future directions in the research of such compounds often involve the development of new synthetic methods and the exploration of their biological activities. For instance, an efficient and straightforward methodology for the preparation of novel functionalized thiazolo triazole, triazolo [1,5-a]pyrimidine and triazolo thiadiazine has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature .

properties

IUPAC Name

N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3/c1-29-17-8-3-2-7-16(17)21(28)23-11-12-30-19-10-9-18-24-25-20(27(18)26-19)14-5-4-6-15(22)13-14/h2-10,13H,11-12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUOCIIKAYTWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxybenzamide

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